Lipophilicity (XLogP3) Comparison vs. (3-Fluoropyridin-2-yl)methanol and (2-Fluoropyridin-4-yl)methanol
The predicted partition coefficient is a key driver of a drug candidate's ADME profile. The XLogP3 for the target compound is 0.1, indicating a more hydrophilic character compared to its 3-fluoro and 4-fluoro isomers. These structural isomers, which move the fluorine atom to a different position on the pyridine ring, exhibit significantly higher computed lipophilicities. This difference is a primary driver for selecting the 2,5-substitution pattern when lower lipophilicity is desired in a lead compound [1].
| Evidence Dimension | Predicted Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.1 |
| Comparator Or Baseline | (3-Fluoropyridin-2-yl)methanol: 0.5; (2-Fluoropyridin-4-yl)methanol: 0.5 |
| Quantified Difference | 0.4 log unit decrease vs. comparators |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
This quantitative difference confirms that (5-fluoropyridin-2-yl)methanol is the preferred starting material for targets requiring reduced lipophilicity to improve solubility and reduce metabolic clearance.
- [1] PubChem. Computed XLogP3 values for CID 24729312, CID 53422771, and CID 11095908. National Center for Biotechnology Information. View Source
